Phaeantharine
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Overview
Description
Phaeantharine is a member of isoquinolines.
Scientific Research Applications
Insecticidal and Antibacterial Properties
Phaeantharine, a quaternary bisbenzylisoquinoline alkaloid found in Phaeanthus ebracteolatus, shows potential as an insecticide and has moderate activity against gram-positive bacteria. This discovery suggests its possible use in developing natural insecticidal and antibacterial agents (van Beek et al., 1983).
Biotechnological Applications
While direct research on this compound's biotechnological applications is limited, it's noteworthy to explore the broader context of biotechnological applications in related fields. For instance, bacteriophage research, which includes the study of viruses that infect bacteria, has led to significant advances in biotechnology. This includes the development of phage display techniques and contributions to combating antibiotic-resistant bacterial infections (Petty et al., 2007). Additionally, polysaccharides, an important class of bioactive natural products, have shown diverse pharmacological applications such as immunoregulatory, anti-tumor, anti-virus, antioxidation, and hypoglycemic activities (Yu et al., 2018). These research areas provide a context for understanding the potential of this compound in biotechnological applications.
Properties
CAS No. |
27670-80-0 |
---|---|
Molecular Formula |
C39H40N2O6+2 |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
1-[[4-[5-[(6,7-dimethoxy-2-methylisoquinolin-2-ium-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium |
InChI |
InChI=1S/C39H40N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-17,20-24H,18-19H2,1-7H3/q+2 |
InChI Key |
IWKHGZDMTOKGQP-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5=[N+](C=CC6=CC(=C(C=C65)OC)OC)C)OC |
Canonical SMILES |
C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5=[N+](C=CC6=CC(=C(C=C65)OC)OC)C)OC |
Synonyms |
phaeantharine chloride phaeanthrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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